2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
This compound features a tetrahydropyridinone core substituted with a cyano group at position 3, a 2-ethoxyphenyl moiety at position 4, and a sulfanylacetamide side chain at position 2. Structural analogs often vary in substituents on the aromatic ring or core heterocycle, leading to differences in physicochemical properties and biological activity .
Properties
IUPAC Name |
2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-13-6-4-3-5-10(13)11-7-15(21)19-16(12(11)8-17)23-9-14(18)20/h3-6,11H,2,7,9H2,1H3,(H2,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWPGJNTAONSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 2-ethoxybenzaldehyde with cyanoacetamide under basic conditions to form an intermediate. This intermediate is then subjected to cyclization and thiolation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thioacetamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds featuring a tetrahydropyridine core exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, the presence of the cyano and sulfanyl groups may enhance its interaction with biological targets involved in cancer progression .
Neuroprotective Effects : There is emerging evidence suggesting that this compound could possess neuroprotective properties. Studies have highlighted its potential in mitigating oxidative stress and inflammation in neuronal cells, which is crucial for diseases like Alzheimer's and Parkinson's .
Synthetic Methodologies
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications that can lead to the development of more complex molecules. The synthesis often involves:
- Nucleophilic Substitution Reactions : The sulfanyl group can be utilized for nucleophilic attacks, enabling the formation of derivatives with enhanced biological activities.
- Cyclization Reactions : The compound can undergo cyclization to form new heterocyclic structures, which may exhibit different pharmacological profiles .
Biological Research
Enzyme Inhibition Studies : Initial studies suggest that 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could be beneficial in developing treatments for metabolic disorders or enhancing the efficacy of existing drugs .
Antimicrobial Properties : Preliminary investigations have indicated that this compound might possess antimicrobial activity against various pathogens. The presence of the ethoxyphenyl and cyano groups could contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microbes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the thioacetamide moiety are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings
Structural Variations: Aromatic Substituents: The target compound’s 2-ethoxyphenyl group contrasts with chlorophenyl (), nitrophenyl (), and sulfamoylphenyl () analogs. Electron-donating ethoxy groups may improve solubility compared to electron-withdrawing nitro or chloro groups.
Synthetic Efficiency :
- Reflux methods (e.g., ) achieve yields >85%, while diazonium coupling () yields >90%. The target compound’s synthesis likely follows similar optimized protocols.
Physicochemical Properties :
- Melting points for sulfamoylphenyl derivatives (e.g., 288°C for 13a ) exceed typical values for ethoxy or nitro analogs, likely due to stronger intermolecular hydrogen bonding from sulfonamide groups.
- Molecular weights range from 357–514 g/mol, with the target compound (~403 g/mol) falling in the mid-range, balancing lipophilicity and solubility.
The target compound’s ethoxy group may modulate similar pathways but with altered selectivity. Sulfamoyl groups () are associated with enzymatic inhibition (e.g., carbonic anhydrase), whereas cyano and acetamide groups may target proteases or receptors.
Biological Activity
2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological properties and mechanisms of action.
- Chemical Name : this compound
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 331.39 g/mol
- CAS Number : [not specified in the search results]
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit various cancer cell lines effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances cytotoxicity against cancer cells, with some compounds achieving IC50 values below 100 µM in various assays .
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants raises interest in its potential efficacy in seizure disorders. A related study highlighted that certain pyridine derivatives exhibit anticonvulsant activity through modulation of neurotransmitter systems, specifically GABAergic pathways . The SAR analysis pointed out that modifications in the phenyl ring can significantly influence the anticonvulsant activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of electron-withdrawing groups has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism of action for similar compounds often involves interaction with specific biological targets:
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Modulation : Certain compounds can modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
- DNA Interaction : Some studies indicate that these compounds may interact with DNA or RNA, disrupting cellular replication processes.
Data Table: Biological Activities and IC50 Values
| Activity Type | Compound Variant | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Thiazole derivative | <100 | |
| Anticonvulsant | Pyridine derivative | Varies | |
| Antimicrobial | Sulfanyl acetamide derivative | Varies |
Case Study 1: Anticancer Efficacy
A study published in MDPI explored a series of thiazole-based compounds for their anticancer activity. The results demonstrated that modifications to the phenyl ring significantly enhanced cytotoxic effects against various cancer cell lines, suggesting potential for further development into therapeutic agents .
Case Study 2: Anticonvulsant Testing
In another investigation focusing on pyridine derivatives, researchers evaluated the anticonvulsant properties through electroshock seizure tests. The compound's efficacy was compared against established anticonvulsants, revealing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
